molecular formula C6H5BBrFO2 B1271552 4-Bromo-2-fluorobenzeneboronic acid CAS No. 216393-64-5

4-Bromo-2-fluorobenzeneboronic acid

Cat. No.: B1271552
CAS No.: 216393-64-5
M. Wt: 218.82 g/mol
InChI Key: PKZHIIVZRPUZSU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzeneboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is characterized by the presence of bromine, fluorine, and boronic acid functional groups. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials due to its versatile reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzeneboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 4-bromo-2-fluorophenylboronic acid with various aryl halides. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dioxane or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts. This process is crucial for the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • 4-Bromo-2,3-difluorobenzeneboronic acid
  • 2-Bromo-6-fluorobenzeneboronic acid
  • 3-Bromo-5-fluorobenzeneboronic acid

Comparison: 4-Bromo-2-fluorobenzeneboronic acid is unique due to its specific combination of bromine, fluorine, and boronic acid functional groups. This combination imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZHIIVZRPUZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378383
Record name 4-Bromo-2-fluorobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-64-5
Record name 4-Bromo-2-fluorobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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